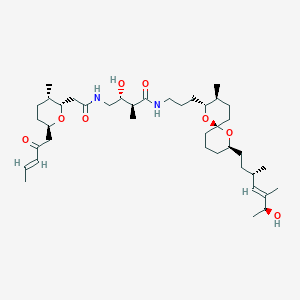
Bistramide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bistramide A is a chemical compound originally isolated from the marine ascidian Lissoclinum bistratum, belonging to the genus Lissoclinum . It is known for its potent cytotoxic properties and has been identified as a toxin . The compound has garnered significant interest due to its unique structure and biological activities, particularly its interaction with actin, a key protein in the cytoskeleton .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bistramide A involves several complex steps. One notable method includes the preparation of a 35-member stereoisomer library of this compound, which involves the use of crotylsilane reagents in a [4+2]-annulation methodology . The spiroketal subunit of this compound is modified at the C39-alcohol to provide stereochemical diversification . Another approach involves the diverted total synthesis, focusing on the preparation of analogs with oxygenation at the C29 position .
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most of the research focuses on laboratory-scale synthesis for biological evaluation.
Chemical Reactions Analysis
Types of Reactions: Bistramide A undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure allows for modifications at multiple sites, enabling the creation of analogs with different biological activities .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include crotylsilane reagents, Lewis acids, and peptide coupling agents . Reaction conditions often involve specific temperature and pH controls to ensure the desired stereochemistry and yield.
Major Products: The major products formed from the reactions involving this compound are its stereoisomers and analogs, which are evaluated for their cytotoxicity and effects on actin polymerization .
Scientific Research Applications
Bistramide A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a biochemical tool to study the actin cytoskeleton due to its ability to bind to actin and inhibit polymerization . The compound has shown potent antiproliferative effects in various cancer cell lines, making it a potential lead for the development of new antitumor agents . Additionally, this compound and its analogs are used to investigate the regulation of cell division and cancer cell migration .
Mechanism of Action
Bistramide A exerts its effects through a dual mechanism of action. It severs filamentous actin and covalently modifies the protein, leading to the inhibition of actin polymerization and depolymerization . The compound binds directly to monomeric G-actin in a 1:1 ratio, disrupting the actin cytoskeleton and impairing cell cycle progression . This mechanism is responsible for its potent antiproliferative activity and cytotoxicity .
Comparison with Similar Compounds
- Latrunculin A
- Cytochalasin D
- Jasplakinolide
These compounds share the ability to interact with actin but differ in their specific mechanisms and effects on the cytoskeleton .
Properties
Molecular Formula |
C40H68N2O8 |
|---|---|
Molecular Weight |
705.0 g/mol |
IUPAC Name |
(2S,3R)-3-hydroxy-N-[3-[(2R,3S,6S,8R)-8-[(E,3S,6S)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propyl]-2-methyl-4-[[2-[(2S,3S,6R)-3-methyl-6-[(E)-2-oxopent-3-enyl]oxan-2-yl]acetyl]amino]butanamide |
InChI |
InChI=1S/C40H68N2O8/c1-8-11-32(44)23-34-17-15-27(3)37(48-34)24-38(46)42-25-35(45)30(6)39(47)41-21-10-13-36-28(4)18-20-40(50-36)19-9-12-33(49-40)16-14-26(2)22-29(5)31(7)43/h8,11,22,26-28,30-31,33-37,43,45H,9-10,12-21,23-25H2,1-7H3,(H,41,47)(H,42,46)/b11-8+,29-22+/t26-,27-,28-,30-,31-,33+,34+,35-,36+,37-,40-/m0/s1 |
InChI Key |
HXZRMADPDYFMEB-FTTMEYFSSA-N |
Isomeric SMILES |
C/C=C/C(=O)C[C@H]1CC[C@@H]([C@@H](O1)CC(=O)NC[C@@H]([C@H](C)C(=O)NCCC[C@@H]2[C@H](CC[C@@]3(O2)CCC[C@@H](O3)CC[C@H](C)/C=C(\C)/[C@H](C)O)C)O)C |
Canonical SMILES |
CC=CC(=O)CC1CCC(C(O1)CC(=O)NCC(C(C)C(=O)NCCCC2C(CCC3(O2)CCCC(O3)CCC(C)C=C(C)C(C)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















